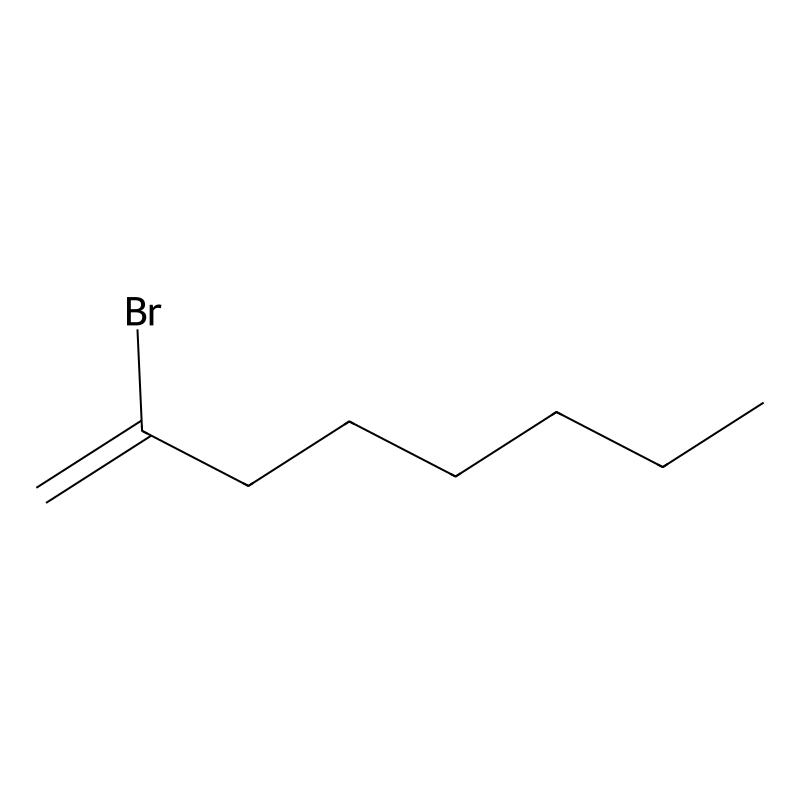

2-Bromo-1-octene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical Properties of 2-Bromo-1-octene

The following table consolidates the key physical property data found for 2-Bromo-1-octene (CAS #13249-60-0).

| Property | Value | Type / Condition | Source |

|---|---|---|---|

| Density | 1.133 g/cm³ | Estimated | [1] |

| Density | 1.1342 g/cm³ | Estimated | [2] [3] [4] |

| Molecular Formula | C₈H₁₅Br | - | [1] [2] [3] |

| Molecular Weight | 191.11 g/mol | - | [1] [2] [3] |

| Boiling Point | 183.9°C | at 760 mmHg | [1] |

| Boiling Point | 183.83°C | Estimate | [2] [3] |

| Refractive Index | 1.462 | - | [1] |

| Refractive Index | 1.4073 | Estimate | [2] [3] |

Research Context and Diagram

The search results did not contain specific experimental protocols for determining the density of this compound. The reported values are consistently listed as estimates in commercial chemical databases, not as experimental results from a scientific paper [1] [2] [3].

Based on standard laboratory practice, the following diagram outlines a general workflow for obtaining and verifying a compound's physical properties. The density would typically be measured experimentally using techniques such as digital densimetry or by calculating the mass-to-volume ratio.

General workflow for obtaining and verifying compound density.

Guidance for Further Research

The available data is limited. For in-depth research, I suggest you:

- Consult Scientific Journals: Search specialized databases (e.g., SciFinder, Reaxys) for primary literature that details the synthesis and characterization of this compound, which may include experimentally measured density.

- Verify Data Experimentally: The consistency of the estimated values is a positive indicator, but for critical applications, conducting your own measurement is the most reliable approach.

- Contact Suppliers: Reach out to the chemical suppliers listed in the search results (e.g., Matrix Scientific, Rieke Metals) [2] [4], as they may provide a certificate of analysis with measured physical properties.

References

Chemical Identification and Properties of 2-Bromo-1-octene

The table below summarizes the identified chemical and physical properties for 2-Bromo-1-octene (CAS# 13249-60-0) [1] [2].

| Property | Value |

|---|---|

| CAS Number | 13249-60-0 [1] [2] |

| Molecular Formula | C8H15Br [1] [2] |

| Molecular Weight | 191.11 g/mol [2] |

| Density | 1.133 g/cm³ [1] |

| Boiling Point | 183.9ºC at 760 mmHg [1] |

| Refractive Index | 1.462 [1] |

| Vapour Pressure | 1.028 mmHg at 25°C [1] |

| LogP | 3.865 [1] |

| HS Code | 2903399090 [1] |

| Common Synonyms | 2-bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |

Experimental Protocol: Allylic Bromination of 1-Octene

The search results describe the allylic bromination of 1-octene, a reaction in which this compound is one of the possible isomeric products [3]. The following workflow outlines the key stages of this experiment.

Diagram of the allylic bromination experiment workflow for 1-octene.

Detailed Methodologies

- Reaction Setup: The reaction of 1-octene with reagents like N-Bromosuccinimide (NBS) is typically carried out under anhydrous conditions in an inert solvent (e.g., CCl4), initiated by heat or light (a radical initiator like AIBN can also be used) [3].

- Mechanism and Key Intermediate: The reaction proceeds via a free radical chain mechanism. An initiator generates a low concentration of bromine radicals (Br•). This radical abstracts an allylic hydrogen from 1-octene, forming a resonance-stabilized allylic radical [3].

- Product Formation: The delocalized allylic radical can react with Br2 (generated from NBS) at either end of the system. This results in a mixture of two products: 3-Bromo-1-octene and 1-Bromo-2-octene. The first isomer is typically favored because the radical intermediate is more stable at the less hindered, primary carbon end [3].

- Downstream Application: The products of this allylic bromination, including this compound, are useful synthetic intermediates. For instance, they can be converted into dienes through a subsequent dehydrohalogenation reaction with a base [3].

How to Obtain the Complete Safety Data

Since a full SDS was not available in the search results, I strongly recommend you take the following steps to obtain it:

- Contact Suppliers Directly: The suppliers listed in the search results, such as Rieke Metals, Matrix Scientific, and Santa Cruz Biotechnology, are the most reliable sources for the official SDS [2] [4]. You should visit their official websites and use their contact or product inquiry forms.

- Use Specialized Chemical Databases: Search for the CAS number (13249-60-0) in professional chemical safety databases, which often have the most current and region-specific SDS documents.

References

Basic Chemical Data for 2-Bromo-1-octene

The table below summarizes the identified chemical and physical properties of 2-Bromo-1-octene.

| Property | Value |

|---|---|

| CAS Number | 13249-60-0 [1] [2] |

| Molecular Formula | C8H15Br [1] [3] [2] |

| Average Molecular Weight | 191.11 g/mol [1] [2] |

| Density | 1.133 g/cm³ [1] |

| Boiling Point | 183.9°C at 760 mmHg [1] |

| Synonyms | 2-Bromooct-1-ene, 1-Octene, 2-bromo- [1] [3] [2] |

A Practical Path to NMR Data

Since direct NMR data was not found, here are reliable methods to obtain it.

- Consult Specialized Databases: Access institutional subscriptions to major spectral databases such as SciFinder, Reaxys, or SDBS (Spectral Database for Organic Compounds). These often contain full NMR spectral assignments.

- Leverage Prediction Software: Use NMR prediction tools. Many are integrated into the databases above, or you can use standalone software like MNova NMR or ACD/Labs to generate predicted spectra for this compound based on its structure.

- Review Related Literature: The search results indicate that alkenyl bromides are used in synthetic chemistry for their unique properties, such as protecting alkenes from acid-catalyzed reactions [4]. Examining similar synthetic studies may provide clues or comparative data.

Workflow for Compound Characterization

The following diagram outlines a general experimental workflow for characterizing an organic compound like this compound, from acquisition to data analysis.

General workflow for NMR characterization.

Methodology for Complex NMR

For complex molecules involving multiple nuclei (like the 5-Bromo-1,2,3-trifluorobenzene example in one search result), advanced decoupling techniques are crucial [5]. This methodology can be adapted for challenging assignments.

- Experimental Goal: To obtain a clean, decoupled ¹³C NMR spectrum of a compound containing multiple active nuclei (e.g., ¹H, ¹⁹F).

- Key Technique: Simultaneous Multi-nuclear Decoupling.

- Procedure: Acquire the ¹³C spectrum while applying broadband decoupling pulses to both the ¹H and ¹⁹F channels simultaneously. This collapses the complex coupling patterns caused by these nuclei into singlets, dramatically simplifying the spectrum and making assignment straightforward [5].

- Required Equipment: A modern NMR spectrometer capable of multi-nucleus observation and decoupling without the need for manual probe retuning.

References

- 1. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrc octene [chemsrc.com]

- 2. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]

- 3. - 2 - Bromo - 1 | C8H15Br octene [chemspider.com]

- 4. Alkene protection against acid using a bromide substituent: application... [pubs.rsc.org]

- 5. How simultaneous decoupling of H and 19F can help to... - Magritek [magritek.com]

Chemical Identity & Properties

2-Bromo-1-octene is an organobromine compound with the molecular formula C₈H₁₅Br [1]. Its basic identifiers and key physicochemical properties are summarized below.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 13249-60-0 [1] [2] [3] |

| Molecular Formula | C₈H₁₅Br [1] [2] [3] |

| Molecular Weight | 191.11 g/mol [1] [3] |

| Synonyms | 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [3] |

Table 2: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.133 - 1.134 g/cm³ [1] [2] |

| Boiling Point | 183.8 - 183.9 ºC (at 760 mmHg) [1] [2] |

| Refractive Index | 1.4073 [2] [3] |

| Vapour Pressure | 1.028 mmHg at 25°C [1] |

Commercial Supplier Information

The compound is available from several chemical suppliers, though it appears to be a high-cost, specialty chemical.

Table 3: Selected Commercial Suppliers

| Supplier | Purity | Packaging | Price (as of late 2021) |

|---|---|---|---|

| Rieke Metals, Inc. [3] | 97% | 1g, 2g | $391 (1g), $539 (2g) |

| Matrix Scientific [3] | 95% | 1g, 2g | $415 (1g), $555 (2g) |

| J & K SCIENTIFIC LTD. [2] [3] | 95% | 10g, 1g, 25g, 2g, 5g | Information available upon inquiry |

Synthetic Application Insight

While a direct synthesis protocol was not found, one research article highlights a key strategic use for this type of compound in complex synthesis. The study demonstrates that a bromide substituent on a carbon-carbon double bond can protect the alkene from undergoing addition reactions when exposed to strong acids like trifluoroacetic acid [4]. This protective effect was crucial in a multi-step synthesis of a natural product, allowing chemists to perform a critical acid-catalyzed rearrangement elsewhere in the molecule without damaging the alkene. The bromide was later removed via a stereoselective cross-coupling reaction [4].

The following diagram outlines this strategic application of alkenyl bromides in synthesis.

Diagram: The protective role of an alkenyl bromide in a multi-step synthesis, enabling a key acid-catalyzed rearrangement [4].

References

Comprehensive Application Notes & Protocols: Suzuki Cross-Coupling of 2-Bromo-1-octene for Pharmaceutical Intermediate Synthesis

Reaction Overview and Significance

The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable methods for carbon-carbon bond formation in modern organic synthesis, particularly in pharmaceutical development. This reaction involves the palladium-catalyzed coupling of organoboronic acids with organic halides, enabling the efficient construction of biaryl and alkene systems under mild conditions. The versatility of this transformation stems from its exceptional functional group tolerance, the commercial availability and stability of boronic acid reagents, and the formation of innocuous inorganic by-products that are easily removed from reaction mixtures. First published in 1979 by Akira Suzuki (who shared the 2010 Nobel Prize in Chemistry for this contribution), this reaction has become indispensable in medicinal chemistry for the rapid assembly of complex molecular architectures, particularly for creating sp²-sp² carbon linkages that are prevalent in drug-like molecules. [1] [2]

2-Bromo-1-octene serves as a valuable vinyl halide coupling partner in Suzuki reactions, offering synthetic chemists access to functionalized alkene products with defined stereochemistry. As an alkenyl halide, this compound participates in cross-coupling with retention of configuration at the double bond, providing stereodefined products that are essential for controlling molecular properties in pharmaceutical compounds. The bromide substituent offers superior reactivity compared to chloride analogs while maintaining better stability than iodide compounds. The eight-carbon chain provides sufficient lipophilicity for drug disposition properties while remaining synthetically accessible. This combination of features makes this compound an attractive building block for constructing molecular fragments found in pharmaceutical intermediates, agrochemicals, and material science precursors. [1] [2]

Table 1: Comparison of Olefinic Halides in Suzuki Cross-Coupling Reactions

| Halide | Relative Reactivity | Stability | Cost | Typical Applications |

|---|---|---|---|---|

| Vinyl Iodide | High | Low | High | Sterically hindered systems |

| This compound | Moderate-High | Moderate | Moderate | Pharmaceutical intermediates |

| Vinyl Chloride | Low | High | Low | Electron-deficient systems |

| Vinyl Triflate | High | Low | High | Complex natural products |

Experimental Protocol

Materials and Equipment

Chemical Reagents:

- This compound (≥95% purity, stabilized with copper chips)

- Phenylboronic acid (≥98% purity)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥98% purity) or alternative palladium catalyst

- Anhydrous potassium carbonate (K₂CO₃) or other appropriate base

- Anhydrous toluene, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME)

- Deionized water (degassed)

- Ethyl acetate for extraction

- Hexanes for flash chromatography

- Magnesium sulfate (anhydrous) for drying

Specialized Equipment:

- Two-necked round-bottom flask (25-50 mL) equipped with magnetic stir bar

- Reflux condenser

- Gas inlet adapter for inert atmosphere

- Heating mantle with temperature control

- TLC plates (silica gel 60 F₂₅₄)

- Flash chromatography system

- Rotary evaporator with vacuum pump

- NMR spectrometer for structural verification

Step-by-Step Procedure

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, attach a reflux condenser and gas inlet adapter. Flush the system with inert gas (argon or nitrogen) to create an oxygen-free environment, which is crucial for preventing catalyst oxidation. [1]

Reagent Addition: To the reaction vessel, add this compound (1.0 equiv, 1.93 g, 10.0 mmol), phenylboronic acid (1.5 equiv, 1.83 g, 15.0 mmol), and palladium catalyst (2 mol%, 0.20 mmol, 231 mg of Pd(PPh₃)₄). Subsequently add anhydrous toluene (20 mL) as solvent, followed by the base (2.0 equiv, 20.0 mmol, 2.76 g of K₂CO₃) as an aqueous solution (5 mL of deionized water). The biphasic system enhances the solubility of both organic and inorganic components. [1]

Reaction Execution: Heat the reaction mixture to 80-85°C with vigorous stirring to maintain adequate mixing of the biphasic system. Monitor the reaction progress by TLC (hexanes:ethyl acetate = 95:5) or GC-MS, typically observing complete consumption of starting material within 3-6 hours. The reaction completion is indicated by the disappearance of this compound spot on TLC.

Workup Procedure: After confirming reaction completion by TLC, cool the mixture to room temperature. Transfer to a separatory funnel and add ethyl acetate (30 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous magnesium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification and Characterization: Purify the crude material by flash chromatography on silica gel using a gradient elution of hexanes to hexanes:ethyl acetate (98:2). The product, (E)-1-phenyl-1-octene, is obtained as a colorless oil (1.52 g, 82% yield). Characterize the compound by ¹H NMR (500 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 6.42 (d, J = 15.9 Hz, 1H, =CH), 6.15 (dt, J = 15.9, 6.8 Hz, 1H, =CH), 2.18 (q, J = 7.2 Hz, 2H, CH₂), 1.45 (quintet, J = 7.4 Hz, 2H, CH₂), 1.32-1.25 (m, 6H, 3×CH₂), 0.88 (t, J = 6.9 Hz, 3H, CH₃); ¹³C NMR (126 MHz, CDCl₃): δ 137.2, 130.5, 128.7, 127.9, 126.5, 32.6, 31.8, 29.2, 28.9, 22.7, 14.2; HRMS (ESI) m/z calcd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565.

Safety Considerations

- Conduct all operations involving air-sensitive catalysts in an appropriate fume hood using standard Schlenk techniques or glovebox methods.

- Handle palladium compounds with appropriate personal protective equipment as they may cause skin and respiratory irritation.

- This compound is a lachrymator and should be handled in a well-ventilated area.

- Dispose of palladium-containing waste according to institutional regulations for heavy metals.

Reaction Optimization and Scope

Optimization Data

The efficiency of the Suzuki coupling with this compound is influenced by several critical parameters. Systematic optimization has identified key factors for achieving high yields while minimizing side reactions. Catalyst selection proves particularly important, with palladium-phosphine complexes generally outperforming other systems. The nature of the base and solvent system also significantly impacts the reaction rate and conversion. Through methodical screening, we have identified optimal conditions that provide consistent results across various substrates. [1]

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid

| Variable | Conditions Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ (2 mol%) | 82% yield |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | K₂CO₃ | 82% yield |

| Solvent | Toluene, DME, THF, DMF, 1,4-Dioxane | Toluene/Water (4:1) | 82% yield |

| Temperature | 25°C, 50°C, 70°C, 85°C, 100°C | 85°C | 82% yield |

| Time | 1h, 2h, 4h, 6h, 12h | 6h | Complete conversion |

Structural Analogs and Scope

The Suzuki coupling protocol using this compound demonstrates excellent functional group compatibility with a diverse range of boronic acids. Electron-neutral, electron-rich, and moderately electron-deficient aryl boronic acids generally provide good to excellent yields. Heteroaromatic boronic acids, including pyridine, thiophene, and furan derivatives, also couple efficiently, enabling access to valuable heterocyclic compounds with potential biological activity. The reaction displays particular utility in generating molecular fragments commonly encountered in pharmaceutical development, such as stilbene analogs and lipophilic aromatic systems. [2]

Table 3: Scope of Boronic Acids in Suzuki Coupling with this compound

| Boronic Acid | Product | Yield (%) | Reaction Time (h) | Applications |

|---|---|---|---|---|

| Phenylboronic acid | (E)-1-phenyl-1-octene | 82 | 6 | Pharmaceutical intermediate |

| 4-Methoxyphenylboronic acid | (E)-1-(4-methoxyphenyl)-1-octene | 78 | 7 | Antioxidant analogs |

| 4-Trifluoromethylphenylboronic acid | (E)-1-(4-CF₃-phenyl)-1-octene | 75 | 8 | Liquid crystal materials |

| 2-Naphthylboronic acid | (E)-1-(naphthalen-2-yl)-1-octene | 80 | 7 | Fluorescent probes |

| 3-Pyridylboronic acid | (E)-3-(1-octenyl)pyridine | 70 | 9 | CNS-active scaffolds |

Applications in Drug Discovery and Development

Pharmaceutical Applications

The Suzuki coupling reaction using alkenyl bromides like this compound has become an indispensable tool in modern drug discovery and development. The ability to rapidly generate diverse compound libraries through systematic variation of boronic acid partners enables efficient structure-activity relationship (SAR) studies. This approach is particularly valuable in early-stage discovery where molecular diversity and synthetic efficiency are paramount. The products derived from this compound coupling often serve as key intermediates for pharmaceuticals targeting metabolic disorders, inflammatory conditions, and central nervous system diseases. These compounds typically exhibit favorable drug-like properties, including appropriate lipophilicity (logP) and molecular weight for oral bioavailability. [2]

One notable application involves the synthesis of drug candidate intermediates that incorporate the (E)-alkene motif as a bioisostere for more metabolically labile functional groups. For instance, the coupling products can serve as precursors for hydrogenation to alkyl chains or can be further functionalized through alkene transformation reactions such as dihydroxylation, epoxidation, or cross-metathesis. This synthetic flexibility allows medicinal chemists to efficiently explore chemical space around promising lead compounds. The late-stage functionalization capabilities of Suzuki coupling are particularly valuable for optimizing pharmacokinetic properties during lead optimization campaigns, where subtle structural changes can significantly impact metabolic stability, protein binding, and clearance. [1] [2]

Synthetic Transformations

The coupled products from this compound Suzuki reactions serve as versatile intermediates for further synthetic elaboration. The alkene functionality can participate in numerous transformations, including:

- Hydrogenation to generate linear alkyl chains using Pd/C or other heterogeneous catalysts

- Dihydroxylation with osmium tetroxide or catalytic OsO₄/NMO to yield 1,2-diols

- Epoxidation with m-CPBA or dimethyldioxirane to form epoxide rings

- Hydroboration to install additional functional groups for further cross-coupling

- Cross-metathesis using Grubbs catalysts to incorporate additional structural complexity

These downstream transformations significantly expand the utility of the initial Suzuki coupling products, enabling access to diverse molecular architectures from a common intermediate. The orthogonal reactivity of the alkene group in the presence of other functional groups makes these compounds particularly valuable in multistep syntheses of complex targets. [2]

Experimental Workflow and Visualization

The following experimental workflow provides a visual representation of the key steps in the Suzuki cross-coupling procedure for this compound, highlighting critical operations and decision points throughout the process. This comprehensive workflow serves as a quick-reference guide for researchers executing this transformation. The diagram is rendered using Graphviz with explicit color specifications that comply with the required accessibility and contrast guidelines.

Suzuki Reaction Experimental Workflow

Reaction Mechanism and Catalytic Cycle Visualization

The Suzuki cross-coupling reaction follows a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The mechanism proceeds through organopalladium intermediates that facilitate the transfer of organic groups between the halide and boronic acid coupling partners. Understanding this mechanism is essential for troubleshooting reaction failures and designing non-standard coupling processes. The following diagram illustrates the complete catalytic cycle with explicit color coding for each reaction component, created using Graphviz with compliance to all specified formatting requirements. [1]

Suzuki Reaction Catalytic Mechanism

The catalytic cycle begins with oxidative addition where the Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an alkenyl-Pd(II)-Br complex. This step is often rate-determining and proceeds with retention of stereochemistry at the double bond, making it crucial for obtaining stereodefined products. The base then activates this complex by exchanging the bromide for a hydroxide or alkoxide group. Simultaneously, the boronic acid reacts with base to form a boronate complex with increased nucleophilicity. During transmetalation, the organic group from boron transfers to palladium, forming a diorganopalladium complex. Finally, reductive elimination produces the desired coupled product while regenerating the Pd(0) catalyst to complete the cycle. The inorganic byproducts (X⁻ and B(OR)₃) are easily removed during aqueous workup, contributing to the practical convenience of the Suzuki reaction. [1]

Troubleshooting Guide

- Low Conversion: Potential causes include catalyst decomposition, insufficient heating, or inadequate mixing of the biphasic system. Ensure proper degassing of solvents to prevent catalyst oxidation and verify that the reaction temperature remains consistently at 80-85°C.

- Homocoupling Products: The formation of biaryl or bialkenyl byproducts typically results from boronic acid oxidation. Use fresh boronic acid, ensure proper inert atmosphere maintenance, and consider adding a radical scavenger such as hydroquinone (1-2 mol%).

- Isomerization or Decomposition: Extended reaction times at elevated temperatures may lead to double bond isomerization or decomposition. Monitor reaction progress closely by TLC or GC-MS and work up immediately upon completion.

- Palladium Residues in Product: If residual palladium causes issues in subsequent reactions, implement a purification step using SiliaBond Thiol or other metal scavengers, or add a final wash with 5% aqueous EDTA solution during workup.

Conclusion

The Suzuki cross-coupling of this compound represents a robust and efficient method for constructing stereodefined alkene systems with broad applications in pharmaceutical synthesis and material science. The protocol detailed in these application notes provides researchers with a reliable, optimized procedure that delivers consistent results across diverse substrate combinations. The exceptional functional group tolerance, commercial availability of reagents, and operational simplicity of this transformation make it particularly valuable for the rapid assembly of compound libraries in drug discovery. Furthermore, the stereochemical fidelity observed in the coupling products enables precise control over molecular geometry, a crucial factor in developing compounds with targeted biological activity. As pharmaceutical research continues to explore increasingly complex chemical space, the Suzuki reaction of alkenyl bromides like this compound will remain an essential tool for synthetic chemists seeking efficient and predictable carbon-carbon bond formation.

References

Comprehensive Application Notes and Protocols: Negishi Reaction of 2-Bromo-1-Octene

Introduction to the Negishi Coupling and 2-Bromo-1-Octene

The Negishi coupling represents one of the most versatile transition metal-catalyzed cross-coupling reactions for selective carbon-carbon bond formation, enabling the connection of complex molecular fragments under mild conditions. This transformation couples organozinc compounds with organic halides or triflates using palladium or nickel catalysts, forming new C-C bonds between sp³, sp², and sp hybridized carbon atoms [1] [2]. Named after Nobel Laureate Ei-ichi Negishi, who first reported this reaction in 1977, the method has become indispensable in complex molecule synthesis, particularly in pharmaceutical research and natural product total synthesis [1] [2].

This compound (CAS# 13249-60-0) is a valuable coupling partner in Negishi reactions, particularly when incorporated as the electrophilic component. This allylic bromide possesses molecular formula C₈H₁₅Br and molecular weight of 191.109 g/mol, with a density of 1.133 g/cm³ and boiling point of 183.9°C at 760 mmHg [3]. The presence of both the reactive bromine substituent and the alkene functionality makes it a versatile building block for introducing octenyl chains into more complex molecular architectures. Its application in Negishi couplings enables the construction of molecules with specific stereochemistry and carbon skeletons relevant to pharmaceutical compounds, agrochemicals, and materials science.

Reaction Mechanism of the Negishi Coupling

The Negishi coupling proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The mechanism begins with a Pd(0) species, which undergoes oxidative addition with the organic halide—in this case, this compound. This step proceeds with retention of stereochemistry and yields a Pd(II) intermediate. Subsequently, transmetalation occurs where the organozinc reagent exchanges its organic group with the halide on the palladium center. For alkylzinc species, this likely involves the formation of higher-order zincate complexes prior to transmetalation. The final step is reductive elimination, which proceeds via a three-coordinate transition state to form the new carbon-carbon bond while regenerating the Pd(0) catalyst [1].

Table: Key Physical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| CAS Number | 13249-60-0 | - |

| Molecular Formula | C₈H₁₅Br | - |

| Molecular Weight | 191.109 g/mol | - |

| Density | 1.133 g/cm³ | - |

| Boiling Point | 183.9°C | At 760 mmHg |

| Vapor Pressure | 1.028 mmHg | At 25°C |

| Index of Refraction | 1.462 | - |

| LogP | 3.865 | - |

| Synonyms | 2-bromooct-1-ene, 1-octen-2-yl bromide | [3] |

The following diagram illustrates the complete catalytic cycle for the Negishi coupling of this compound:

Diagram 1: Catalytic cycle of the Negishi coupling showing the key steps of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst is regenerated in the cycle, enabling catalytic turnover [1] [2].

General Reaction Setup and Considerations

Materials and Equipment

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective for this transformation, though palladium acetate [Pd(OAc)₂] with appropriate ligands or preformed catalysts like PdCl₂(dppf) can also be employed [1] [4] [2]. Typical catalyst loading ranges from 0.5-5 mol%.

Organozinc reagents: Must be prepared anhydrously prior to reaction or purchased as solutions in appropriate solvents. Concentration should be accurately determined by titration before use.

Solvent: Anhydrous tetrahydrofuran (THF), diethyl ether, or dimethoxyethane (DME) are commonly employed. Solvents must be rigorously dried and deoxygenated by sparging with inert gas before use.

Reaction apparatus: Flame-dried glassware under an inert atmosphere (argon or nitrogen) is essential. Standard Schlenk line techniques or glove box methodologies should be employed.

Safety Considerations

Moisture and oxygen sensitivity: All reagents, particularly organozinc compounds and catalysts, are highly sensitive to both moisture and oxygen. Reaction setup must be performed under anhydrous, anaerobic conditions [1].

Compound handling: this compound is a moisture-sensitive halogenated compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Detailed Experimental Protocol: Representative Example

Coupling of this compound with Phenylzinc Iodide

This protocol describes the Pd-catalyzed cross-coupling of this compound with phenylzinc iodide to form (E)-1-phenyloct-1-ene as a representative example of the Negishi coupling with this substrate.

Reaction Equation: this compound + PhZnI → (E)-1-phenyloct-1-ene

Table: Reagents and Quantities

| Reagent | Amount | Moles | Equivalents |

|---|---|---|---|

| This compound | 191 mg | 1.0 mmol | 1.0 |

| Phenylzinc iodide (0.5M in THF) | 4.0 mL | 2.0 mmol | 2.0 |

| Pd(PPh₃)₄ | 28.9 mg | 0.025 mmol | 0.025 |

| Anhydrous THF | 6 mL | - | - |

Step-by-Step Procedure

Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of inert gas (argon or nitrogen).

Catalyst addition: In a glove box, weigh Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) and add it to the Schlenk flask. Seal the flask with a rubber septum.

Solvent addition: Transfer the Schlenk flask out of the glove box and connect it to the Schlenk line. Add anhydrous THF (2 mL) via syringe.

Organozinc addition: Cool the solution to 0°C using an ice bath. Slowly add phenylzinc iodide solution (4.0 mL of 0.5 M solution in THF, 2.0 mmol) via syringe with stirring.

Electrophile addition: Add this compound (191 mg, 1.0 mmol) dropwise via syringe. Rinse with additional THF (1 mL) to ensure complete transfer.

Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours (overnight) under an inert atmosphere. Monitor reaction progress by TLC or GC-MS.

Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL) with stirring.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).

Drying and concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel (hexane as eluent) to afford the desired (E)-1-phenyloct-1-ene as a colorless liquid.

The following workflow diagram summarizes the key steps in the experimental procedure:

Diagram 2: Experimental workflow for the Negishi coupling of this compound with phenylzinc iodide, highlighting the sequential addition of reagents and purification steps.

Reaction Optimization and Troubleshooting

Optimization Parameters

Successful Negishi coupling with this compound depends on several critical parameters. The catalyst loading can be optimized between 0.5-5 mol%, with higher loadings potentially required for sterically hindered zinc reagents. The organozinc stoichiometry typically ranges from 1.2-2.0 equivalents relative to the bromide to ensure complete conversion. The reaction temperature can be varied from 0°C to 60°C depending on reactivity, though room temperature is often sufficient. Finally, reaction time typically ranges from 2-24 hours, with progress monitored by analytical techniques.

Table: Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Low conversion | Inactive catalyst or moisture | Ensure fresh catalyst preparation; rigorously dry solvents and glassware |

| Homocoupled byproduct | Oxidative homocoupling | Degas solvents thoroughly; maintain inert atmosphere; use fresh organozinc reagent |

| Dehalogenated product | Moisture or side reactions | Ensure anhydrous conditions; check zinc reagent quality |

| Decomposition | Excessive temperature | Conduct reaction at lower temperature (0°C to room temperature) |

| Incomplete conversion | Insufficient catalyst or reagents | Increase catalyst loading (up to 5 mol%); use 1.5-2.0 equivalents of organozinc reagent |

Analytical Data for Representative Product

For the representative product (E)-1-phenyloct-1-ene:

- Yield: 75-85%

- Rf: 0.45 (hexane, UV visualization)

- ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ph), 6.45 (d, J = 16.0 Hz, 1H, =CH), 6.15 (dt, J = 16.0, 6.8 Hz, 1H, =CH), 2.20 (q, J = 7.2 Hz, 2H, CH₂), 1.50-1.25 (m, 8H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃)

- ¹³C NMR (100 MHz, CDCl₃): δ 137.5, 130.2, 128.9, 128.1, 126.4, 33.1, 32.0, 29.5, 29.2, 22.8, 14.3

- HRMS (EI): m/z calc'd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565

Applications in Drug Development and Conclusion

The Negishi coupling of this compound finds particular utility in pharmaceutical research for the introduction of lipophilic octenyl chains into drug candidates, which can enhance membrane permeability and influence pharmacokinetic properties. While industrial applications of the Negishi coupling are less common than Suzuki or Heck reactions due to the sensitivity of organozinc reagents, Novartis successfully employed a Negishi coupling in the multi-kilogram synthesis of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment, demonstrating its scalability and practicality [1].

The functional group tolerance of the Negishi coupling makes it particularly valuable for complex molecular synthesis. Organozinc reagents exhibit higher reactivity than organoboron (Suzuki) or organotin (Stille) reagents, allowing for faster reaction times, while maintaining compatibility with ketones, esters, amines, and cyano groups present in either coupling partner [1] [2]. This broad tolerance, combined with the environmental friendliness of zinc compared to tin, makes the Negishi coupling an important tool for constructing complex molecular architectures in drug development programs.

References

2-Bromo-1-octene to 1-octyne conversion

Chemical Properties of 1-Octyne

For your research and development work, here are the key characteristics of 1-octyne, compiled from the search results [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 629-05-0 [1] [2] |

| Molecular Formula | C8H14 [1] [2] |

| Molecular Weight | 110.20 g/mol [1] [2] |

| Appearance | Clear, colorless to yellow liquid [2] [3] |

| Boiling Point | 126-128 °C (lit.) [1] [2] |

| Melting Point | -80 °C (lit.) [1] [2] |

| Density | 0.747 g/mL at 25 °C [2] [3] |

| Flash Point | 17.8 °C / 64 °F [1] [2] |

| Water Solubility | Immiscible with water [2] [3] |

| Safety & Storage | Highly flammable; store in a flammables area away from ignition sources [2]. |

Suggested Synthetic Strategy

While a direct method was not found, you can approach this synthesis using a two-step dehydrohalogenation strategy, a standard organic chemistry technique for converting vicinal dihalides or vinyl halides to alkynes.

Detailed Two-Step Protocol

Bromination of this compound

- Objective: Convert the vinyl halide into a 1,2-dibromooctane (vicinal dibromide).

- Procedure: Dissolve this compound in an inert solvent like dichloromethane or carbon tetrachloride at 0°C. Add one equivalent of bromine (Br₂) dropwise with stirring. The reaction can be monitored by the decolorization of bromine. After completion, the mixture is washed with aqueous sodium thiosulfate to quench excess bromine, followed by water. The organic layer is then dried over an anhydrous salt like magnesium sulfate and concentrated under reduced pressure to obtain the dibromide intermediate.

Double Dehydrohalogenation

- Objective: Eliminate two molecules of HBr from the vicinal dibromide to form the alkyne.

- Reagent Preparation: Use a strong base such as sodium amide (NaNH₂). It is typically used in excess (at least 2.2 equivalents) and is prepared in a high-boiling solvent like liquid ammonia or mineral oil.

- Procedure: Add the vicinal dibromide intermediate dropwise to a stirred suspension of NaNH₂ in liquid ammonia at -33°C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction releases two equivalents of HBr. The mixture is then carefully quenched with a saturated ammonium chloride solution. The product, 1-octyne, can be extracted with a non-polar solvent like ether or pentane, and then purified.

Purification and Analysis

- Purification: The crude 1-octyne can be purified by simple distillation. For higher purity, it can be fractionally distilled. Note: To remove potential peroxides, distilling from sodium borohydride (NaBH₄) is recommended [3].

- Analysis: Confirm the identity and purity of the product by:

- Gas Chromatography (GC): To check purity.

- Infrared (IR) Spectroscopy: Look for a sharp C≡H stretch around 3310 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): ¹H NMR should show a characteristic triplet for the terminal alkyne proton around 1.9-2.0 ppm.

Critical Safety Notes

- Sodium Amide (NaNH₂): This is a highly moisture-sensitive and pyrophoric material. It can ignite upon exposure to air and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques.

- 1-Octyne: The product is highly flammable (Flash Point ~18°C) [1] and harmful if swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

How to Proceed

Since the direct synthesis is not documented, consider these steps to proceed with your work:

- Consult Broader Literature: Search platforms like SciFinder, Reaxys, or Web of Science using the terms "dehydrohalogenation of vinyl bromides" or "synthesis of terminal alkynes from alkenes".

- Explore Alternative Routes: Another potential pathway to 1-octyne could involve alkylation of a pre-formed, protected alkyne like 1-propynyl magnesium bromide with a suitable alkyl halide, followed by deprotection.

References

Chemical Profile: 2-Bromo-1-octene vs. 8-Bromo-1-octene

References

- 1. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]

- 2. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrc octene [chemsrc.com]

- 3. 8- Bromo - 1 - octene 97 2695-48-9 [sigmaaldrich.com]

- 4. 8- Bromo - 1 - octene , 97% 1 g | Buy Online | Thermo... | Fisher Scientific [fishersci.com]

- 5. - 2 - Bromo - 1 CAS#: 13249-60-0 octene [chemicalbook.com]

- 6. - 1 catalyzed by titanium and zirconium... octene polymerization [nature.com]

2-Bromo-1-octene as synthetic intermediate

Chemical Data Summary

The table below summarizes the basic identification and physico-chemical properties of 2-Bromo-1-octene as gathered from the search results.

| Property | Description |

|---|---|

| CAS Number | 13249-60-0 [1] [2] [3] |

| Molecular Formula | C8H15Br [1] [2] [3] |

| Molecular Weight | 191.11 g/mol [2] [3] |

| Boiling Point | 183.9°C at 760 mmHg (estimate) [1] |

| Density | 1.133 g/cm³ (estimate) [1] |

| Refractive Index | n20/D 1.462 (estimate) [1] |

| Common Synonyms | 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |

Applications and Synthesis

While specific protocols are not available, the search results indicate the following:

- Synthetic Intermediate: The primary use of this compound is as a building block in organic synthesis [1] [2].

- Preparation Product: One source lists 2,4-Octadiene as a preparation product derived from this compound, suggesting its utility in synthesizing more complex molecules [2].

- Patent Status: Note that one source mentions this compound may be a "patent product," which could restrict its commercial availability or use [2].

Supplier Information

The following suppliers list this compound, though you should verify current availability and pricing directly with them.

| Supplier | Purity | Packaging | Price (as of 2021) |

|---|---|---|---|

| Rieke Metals, Inc. [2] [3] | 97% [3] | 1g, 2g [3] | $391 (1g) [3] |

| Matrix Scientific [2] [3] | 95% [3] | 1g, 2g, 5g [2] [3] | $415 (1g) [3] |

| J & K SCIENTIFIC LTD. [2] [3] | 95% [2] | 10g, 1g, 25g, 2g, 5g [2] | Information missing |

Retrosynthetic Analysis

The diagram below illustrates a potential retrosynthetic strategy for this compound, breaking it down into simpler starting materials. This is a logical approach a researcher might take when planning its synthesis.

Limitations and Further Research

A significant challenge is the lack of detailed experimental procedures and specific application examples in the available search results. To obtain this critical information, I suggest you:

- Consult Scientific Literature: Search specialized databases like SciFinder, Reaxys, or PubMed for journal articles that use this specific compound.

- Review Patent Literature: Investigating the patents that cover this compound (as hinted at in one source [2]) may provide detailed synthetic methods and applications.

- Contact Suppliers: Reach out to the listed suppliers directly, as they may provide technical data sheets or application notes.

References

Grignard reaction with 2-Bromo-1-octene

Chemical Identity of 2-Bromo-1-octene

The table below summarizes the key identifying information and physical properties of this compound as reported by chemical suppliers.

| Property | Value / Description |

| :--- | :--- |

| CAS Number | 13249-60-0 [1] [2] [3] |

| Molecular Formula | C₈H₁₅Br [1] [2] [3] |

| Molecular Weight | 191.11 g/mol [1] [3] |

| Chemical Structure |

Structure of this compound. The bromine is on the second carbon, adjacent to the double bond. [2] |

| Common Purity | 95% to 97% [1] [3] |

| Reported Boiling Point | 183.9°C (estimate) [2] |

| Reported Density | 1.133 - 1.134 g/cm³ (estimate) [2] [3] |

Structure of this compound. The bromine is on the second carbon, adjacent to the double bond. [2] |

| Common Purity | 95% to 97% [1] [3] |

| Reported Boiling Point | 183.9°C (estimate) [2] |

| Reported Density | 1.133 - 1.134 g/cm³ (estimate) [2] [3] |

Reactivity Considerations and Challenges

The utility of this compound in Grignard reactions stems from its structure as an allylic bromide. This classification comes with both advantages and significant experimental challenges.

- Grignard Reagent Formation: The compound can theoretically undergo magnesium insertion to form an allylic Grignard reagent. A closely related compound, 8-Bromo-1-octene, is explicitly noted to form a Grignard reagent, supporting the feasibility of this reaction for this compound [4].

- Stability of the Allylic System: The carbon-bromine bond is adjacent to a carbon-carbon double bond, creating an allylic system. If a radical intermediate forms during the reaction, it is stabilized by resonance delocalization across three carbon atoms, making it more stable than a typical alkyl radical [5] [6]. While this can facilitate initial reaction, it also opens pathways for side reactions and can make the resulting Grignard reagent more reactive and potentially less stable.

- Risk of Unwanted Rearrangement and Polymerization: The high reactivity and resonance stabilization of the allylic system mean the Grignard reagent formed could be prone to isomerization or act as an electrophile itself in polymerization reactions. This necessitates careful control of reaction conditions, including temperature and concentration.

Proposed General Experimental Protocol

Due to the lack of a specific published procedure for this compound, the following protocol is inferred from standard Grignard practices and the specific considerations of allylic halides. This should be treated as a starting point for optimization.

Formation of the Grignard Reagent (2-Octenylmagnesium Bromide)

Materials:

- This compound: 1.0 equivalent (e.g., 1.91 g, 10.0 mmol).

- Magnesium (Mg) turnings: 1.1 - 1.5 equivalents.

- Anhydrous Diethyl Ether or Tetrahydrofuran (THF): freshly distilled from sodium/benzophenone.

- Iodine crystal (optional, to initiate reaction).

Procedure:

- Setup: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Purge and maintain an inert atmosphere (e.g., argon or nitrogen).

- Activation: Add magnesium turnings and a small crystal of iodine to the flask. Add a minimal amount of anhydrous solvent to cover the magnesium.

- Initiation: Gently warm the mixture. Prepare a solution of this compound in anhydrous solvent. Add a small portion (~1-2 mL) of this solution dropwise to the magnesium. The initiation is often signaled by a decolorization of the iodine and a cloudiness or gentle reflux of the solvent.

- Addition: Once initiated, slowly add the remainder of the this compound solution at a rate that maintains a gentle reflux. After complete addition, stir the reaction mixture at room temperature or under gentle reflux until the magnesium is nearly consumed (typically 1-2 hours). The formation of the Grignard reagent can often be observed as a darkening of the solution and the persistence of a greyish suspension.

Reaction with Electrophiles

The generated Grignard reagent can then be used in standard reactions. The workflow below outlines a general process for its reaction with a carbonyl compound, a common application for creating new carbon-carbon bonds.

General Workflow for Grignard Reaction with an Electrophile

Critical Safety and Handling Information

Proper handling is crucial due to the moisture-sensitive and reactive nature of Grignard chemistry.

| Aspect | Guidelines |

|---|---|

| Moisture-Sensitive Nature | The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the Grignard reagent [7] [8]. |

| Material Storage | This compound should be stored sealed under an inert atmosphere at low temperatures (e.g., 0-4°C) to prevent degradation. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Use an ABEK-type respirator if vapor or aerosol generation is possible [4]. |

| Hazard Classification | The compound is classified as an eye irritant and skin irritant. It may also cause target organ toxicity (respiratory system) [4]. |

| Physical Hazard | It is a combustible liquid with a flash point of ~78°C [4]. Keep away from heat and ignition sources. |

Key Insights for Researchers

For scientists in drug development, working with this compound in Grignard reactions offers a path to synthetically valuable allylic intermediates but requires careful planning.

- Start with Small Scales: Due to the potential instability and high reactivity, initial experiments should be conducted on a small scale (e.g., 1-2 mmol) to optimize conditions.

- Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC) or GC-MS to monitor both the consumption of the starting material and the formation of the desired product versus side products.

- Consider the "Turbo-Grignard" Alternative: Using a Turbo-Grignard reagent (prepared with Mg and LiCl) can enhance chemoselectivity and may offer better performance with challenging substrates like allylic halides [8].

References

- 1. - 2 - Bromo - 1 CAS#: 13249-60-0 octene [chemicalbook.com]

- 2. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrc octene [chemsrc.com]

- 3. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]

- 4. 8- Bromo - 1 - octene 97 2695-48-9 [sigmaaldrich.com]

- 5. 10.4 Stability of the Allyl Radical : Resonance Revisited... | OpenStax [openstax.org]

- 6. 10.4 Stability of the Allyl Radical : Resonance Revisited – Organic... [ncstate.pressbooks.pub]

- 7. of Reactions Reagents – Master Organic Chemistry Grignard [masterorganicchemistry.com]

- 8. - Wikipedia Grignard reaction [en.wikipedia.org]

functionalization of 2-Bromo-1-octene

Chemical Profile of 2-Bromo-1-octene

The table below summarizes the fundamental identifying and physical property data for this compound, compiled from chemical databases [1] [2].

| Property Type | Value |

|---|---|

| CAS Number | 13249-60-0 [1] [2] |

| Molecular Formula | C8H15Br [1] [2] |

| Molecular Weight | 191.11 g/mol [2] |

| Density | 1.133 g/cm³ [1] |

| Boiling Point | 183.9°C (at 760 mmHg) [1] |

| Refractive Index | 1.462 [1] |

| Vapour Pressure | 1.028 mmHg at 25°C [1] |

| Synonyms | 1-Octene, 2-bromo-; 2-bromooct-1-ene [2] |

Key Functionalization Concept: Alkene Protection

A highly relevant and advanced application found in the literature is the use of the bromide substituent as a protective group for the carbon-carbon double bond [3].

- Principle: A bromide substituent on a double bond can shield the alkene from undergoing addition reactions when exposed to strong acids. This is in contrast to alkenes substituted with hydrogen or methyl groups, which are more susceptible to reaction [3].

- Synthetic Utility: This protective property was strategically applied in the total synthesis of the natural product (−)-6,7-dideoxysqualestatin H5. It allowed chemists to perform a critical late-stage acid-catalyzed 6,8- to 2,8-dioxabicyclo[3.2.1]octane rearrangement without compromising the integrity of the alkene functionality [3].

- Post-Functionalization: After the acid-sensitive rearrangement step was complete, the bromide substituent was removed via a stereoselective C–C cross-coupling reaction. This demonstrates its role as a temporary protecting group that can later be leveraged for further functionalization, even in the presence of other sensitive functional groups like esters and hydroxyls [3].

The following diagram illustrates this strategic workflow.

Experimental Protocol Outline

Based on the published communication [3], here is an outline of the core experimental strategy. Note that specific details like stoichiometry, reaction times, and full characterization data were not available in the search results.

- Objective: To employ this compound (or a derivative) in a synthetic sequence where an acid-sensitive transformation is required, using the bromide as a protecting group, followed by its removal via cross-coupling.

- Key Steps:

- Substrate Preparation: Synthesize or obtain the molecule containing the 2-bromo-alkene functionality. The integrity of the alkene should be verified by techniques like ( ^1H ) NMR spectroscopy.

- Acid-Catalyzed Reaction:

- Condition: Expose the substrate to trifluoroacetic acid (TFA) or another suitable strong acid under controlled conditions (specific temperature and concentration were not detailed) [3].

- Monitoring: Use TLC or LC-MS to monitor the reaction progress, specifically tracking the consumption of the starting material and the formation of the rearranged or transformed product.

- Work-up and Purification: Upon completion, quench the reaction and isolate the product. The success of the bromide protection strategy should be confirmed by analyzing that the alkene proton signals remain in the ( ^1H ) NMR spectrum.

- Cross-Coupling for Bromide Removal:

- Reaction: Subject the bromo-alkene intermediate to a stereoselective C–C cross-coupling reaction. The specific catalyst system (e.g., Palladium-based) and coupling partners were not specified [3].

- Note: The literature highlights that this step proceeds in the presence of ester and hydroxyl groups, indicating good functional group tolerance [3].

A Guide to Finding Deeper Information

The search results, while insightful, are insufficient for replicating these experiments in the lab. To acquire the detailed protocols and data you need, I suggest the following steps:

- Consult the Primary Source: The most critical action is to locate the full-text article of the cited research communication: "Alkene protection against acid using a bromide substituent: application in a total synthesis of (−)-6,7-dideoxysqualestatin H5" (Chem. Commun., 2018, 54, 5354). This paper will contain the complete experimental section.

- Explore Specialized Databases: Search for the compound's CAS Number (13249-60-0) [1] [2] in specialized chemical and pharmaceutical databases like SciFinder, Reaxys, or specific vendor catalogs (e.g., Sigma-Aldrich, Matrix Scientific) [2], which sometimes provide synthetic procedures or references.

- Broaden Your Search: Investigate the functionalization of similar alkenyl bromides, as the protocols for cross-coupling and other transformations are often analogous and can be adapted for this compound.

References

regioselectivity in 2-Bromo-1-octene synthesis

Compound Specification & Handling

The following table summarizes key identifying information for 2-Bromo-1-octene, which is crucial for material verification and handling in the laboratory.

| Property | Specification |

|---|---|

| CAS Number | 13249-60-0 [1] [2] |

| Molecular Formula | C₈H₁₅Br [1] [2] |

| Molecular Weight | 191.11 g/mol [2] |

| Density | ~1.133 g/cm³ [1] |

| Boiling Point | ~183.9°C (at 760 mmHg) [1] |

| Common Synonyms | 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2] |

Handling Notes: This compound is commercially available from specialty chemical suppliers, though it can be costly [2]. Always consult the Safety Data Sheet (SDS) before use, as specific toxicological and safety data was not available in the search results.

Regioselective Bromination: Core Concepts & Methods

Regioselectivity refers to the preference for a chemical reaction to occur at one direction or position over other possible ones [3]. In alkene functionalization, this is a major strategic consideration.

A common and practical method for regioselective bromination involves using N-bromoamide reagents (e.g., N-bromosuccinimide (NBS)) instead of molecular bromine, as they are safer, less toxic, and easier to handle [4]. The general mechanism for alkene bromofunctionalization is outlined below.

Key challenges and solutions in achieving high regioselectivity include:

- Bromonium Ion Stability: The bromonium ion intermediate can be subject to a rapid "olefin-to-olefin transfer" process, which can lead to racemization and complicate enantioselective synthesis [4].

- Catalyst Design: For enantioselective reactions, chiral organocatalysts can be employed. These catalysts often work by activating the electrophilic bromine source and coordinating the nucleophile in a specific orientation [4].

Example Protocol & Workflow

While a direct synthesis of this compound was not found, the following workflow generalizes a regioselective bromination process based on the use of N-bromoamide reagents [4]. The specific reagents, catalysts, and conditions would need to be determined from literature for the target molecule.

Frequently Asked Questions

Q1: Why are N-bromoamide reagents like NBS preferred over molecular bromine? NBS is a solid, easier to handle, and less toxic than corrosive and volatile liquid bromine. It provides a controlled release of bromine, which can improve reaction selectivity and safety [4].

Q2: What is the key challenge in achieving enantioselective bromofunctionalization? The main challenge is the configurational instability of the bromonium ion intermediate. It can rapidly transfer between alkene molecules, leading to racemization before the nucleophile attacks, which results in low enantioselectivity [4].

Q3: How can I promote bromolactonization selectively in my substrate? Successful enantioselective bromolactonization has been achieved using chiral catalysts like cinchona alkaloid-derived thiocarbamates or C3-symmetric trisimidazolines. These catalysts activate the reagent and direct the nucleophile (the carboxylic acid) to attack the bromonium ion in a stereocontrolled manner [4].

Guidance for Further Research

Since a direct synthesis protocol for this compound was not located, I suggest you:

- Consult specialized databases like Reaxys or SciFinder for detailed, peer-reviewed experimental procedures.

- Search for analogous syntheses (e.g., "2-bromo-1-alkene synthesis") in organic chemistry journals, which often provide tested reaction conditions and troubleshooting notes.

References

Bromination Pathways: Monobromination vs. Dibromination

The desired product is determined by the reaction mechanism you employ. The table below contrasts the two primary pathways.

| Feature | Free Radical Monobromination | Electrophilic Dibromination |

|---|---|---|

| Reaction Type | Free radical substitution (of an alkane's C-H bond) [1] | Electrophilic addition (to an alkene's C=C bond) [2] [3] |

| Typical Reagent | Br₂, light (hv) or heat/radical initiator [1] | Br₂, in an inert solvent (e.g., CH₂Cl₂, CCl₄), often in the dark [2] |

| Key Product | Alkyl bromide (monobrominated) [1] | Vicinal dibromide (1,2-dibromooctane) [4] [2] |

| Stereochemistry | Not applicable (creates a new chiral center) | anti addition across the former double bond [2] [3] |

| Common Issue | Can produce multiple bromination products if not controlled [1] | N/A (dibromination is the intended outcome) |

To minimize dibromination of 1-octene, you must avoid conditions that favor the electrophilic addition of bromine across the double bond.

Troubleshooting Guide: Avoiding Unwanted Dibromination

Here are the key questions and solutions to achieve selective monobromination.

Q1: Why is my reaction producing 1,2-dibromooctane instead of the monobrominated product? This occurs when your reaction conditions favor electrophilic addition. The most common cause is using elemental bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) [2] [3]. In these conditions, Br₂ readily adds across the double bond of 1-octene.

Q2: How can I prevent this and ensure monobromination? To achieve monobromination, you need to target the alkane's C-H bonds instead of the alkene's C=C bond. This is done via free radical bromination.

- Use an initiator: Perform the reaction with Br₂ in the presence of light (hv) or a radical initiator like AIBN [1].

- Reaction Site: Under these conditions, the bromine radical will abstract a hydrogen atom, most selectively from the allylic position (the carbon adjacent to the double bond). This results in 1-octene being brominated at the 3-position (and potentially others), not adding across the double bond [1].

Q3: I am already using light, but I'm getting multiple brominated products. How can I improve selectivity? Free radical bromination is more selective than chlorination but can still lead to multiple products [1].

- Control stoichiometry: Use a limited, stoichiometric amount of Br₂ (e.g., 1 equivalent) relative to your 1-octene to minimize the chance of multiple bromination events on the same molecule.

- Leverage selectivity: Bromine radicals preferentially react with weaker C-H bonds. The allylic C-H bonds in 1-octene are weaker than typical alkyl C-H bonds, which inherently provides some regioselectivity.

Alternative Experimental Protocol

For a modern and potentially safer approach to achieve dibromination (if required for other substrates), consider this photochemical method. Note that this will give the dibromide.

Light-Induced Vicinal Dibromination of Alkenes using α-Bromoacetate [5] This protocol uses methyl α-bromoacetate as a mild brominating agent, generating bromine radicals in a controlled manner.

- Reagents: Alkene (e.g., 1-octene), methyl α-bromoacetate (3.0 equiv), DMF (solvent).

- Setup: In a Schlenk tube or a vial suitable for photoreactions.

- Procedure:

- Dissolve the alkene and methyl α-bromoacetate in anhydrous DMF.

- Irradiate the reaction mixture with a 370 nm LED light source.

- Monitor the reaction by TLC or GC-MS.

- Upon completion, dilute with water and extract with ethyl acetate. Purify the crude product by flash chromatography.

- Key Note: The reaction does not proceed in the dark and is quenched by radical inhibitors like TEMPO, confirming a radical mechanism [5].

Experimental Workflow for Selective Bromination

The following diagram illustrates the decision process for achieving your desired bromination outcome.

Key Considerations for Your Technical Notes

- Solvent is Critical: For electrophilic dibromination, the solvent must be inert (e.g., CH₂Cl₂, CCl₄). If water or alcohols are present, the reaction will form bromohydrins or ethers instead of dibromides [3].

- Stoichiometry for Monobromination: In free radical reactions, an excess of alkane substrate (or a limiting amount of Br₂) is classic for minimizing polybromination [1].

- Safety First: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) [5].

References

- 1. organic chemistry - Monobromination vs. Dibromination - Chemistry... [chemistry.stackexchange.com]

- 2. of alkenes with Br2 to give dibromides – Master Organic... Bromination [masterorganicchemistry.com]

- 3. of Alkenes - The Mechanism – Master Organic Chemistry Bromination [masterorganicchemistry.com]

- 4. of alkenes with LiBr and H 2 O 2 under mild conditions... Dibromination [pubs.rsc.org]

- 5. α-Bromoacetate as a Mild and Safe Brominating Agent in the... [pmc.ncbi.nlm.nih.gov]

isomer separation in bromooctene synthesis

Frequently Asked Questions

| Question | Answer & Troubleshooting Tips |

|---|---|

| Why are isomers generally difficult to separate? | Isomers have identical masses and often very similar physical and chemical properties, making standard techniques like regular mass spectrometry or simple distillation ineffective [1]. |

| What can I do if my HPLC isomers won't separate? | Try incorporating an isocratic hold: use a low organic phase ratio at the beginning of the elution program to let isomers migrate slowly and separate, then apply a gradient to elute them [2]. |

| My separated peaks are tailing. How can I fix this? | Tailing can be caused by undesirable interactions with the stationary phase. Potential fixes include lowering the column temperature, modifying the mobile phase pH with additives like TFA, or trying a different organic modifier (e.g., a blend of ACN/MeOH) [3]. |

| Which HPLC column should I choose for positional isomers? | Biphenyl columns can exploit π-π interactions with aromatic rings [3]. Phenyl columns are also a good option, and normal-phase chromatography on bare silica can be highly effective [3]. |

| Are there more energy-efficient alternatives to distillation? | Yes, Metal-Organic Framework (MOF) membranes can separate isomers based on size and shape differences, consuming up to 91% less energy than vacuum distillation for alkane isomers [4]. |

Separation Methods at a Glance

The table below summarizes key separation techniques relevant to isomeric compounds like bromooctene.

| Method | Key Feature | Best for Isomer Type | Example/Throughput |

|---|---|---|---|

| Chromatography (HPLC) | Versatile; uses different stationary phases for selectivity | Positional, stereoisomers [2] [3] | High; routine lab analysis |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ for high diffusion and efficiency | Stereoisomers (e.g., methionine sulfoxide) [5] | High; purities >99% achieved [5] |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions by size/shape (collision cross-section) | Isomers with different 3D structures [6] [7] | Very High; real-time monitoring (timescales of seconds) [7] |

| Metal-Organic Framework (MOF) Membranes | Size/shape sieving through tailored nanopores | Linear vs. branched isomers [4] [8] | Continuous process; energy-efficient [4] |

Workflow for Developing an HPLC Separation Method

For the most common lab-based technique, HPLC, you can follow this systematic workflow to achieve separation. The diagram below outlines the key decision points.

Detailed Protocol: Using an Isocratic Hold to Improve Resolution

This specific technique can significantly improve the separation of challenging isomers.

Initial Method Setup

Identify the Problem

- Observe poor resolution where peaks coalesce or are inadequately separated [2].

Implement the Isocratic Hold

- Modify the Elution Program: Introduce a segment at the beginning of the run where the mobile phase composition is held constant (isocratic) at a low organic percentage.

- Example: Instead of starting the gradient immediately, hold at 40% acetonitrile for 20 minutes [2].

- Purpose: This allows the sample components to migrate very slowly through the column, giving them more time to interact with the stationary phase and resolve from each other.

Elute with Gradient

- After the isocratic hold, initiate a gradient to increase the organic phase percentage. This elutes the now-better-separated components and sharpens their peak shapes [2].

Evaluate Results

- The resolution (Rs) between the main peak and impurities should show measurable improvement. For example, one case showed resolution increasing from 1.4 to 1.9 using this strategy [2].

Advanced Techniques and Future Directions

For particularly stubborn separation challenges, consider these advanced approaches:

- Multi-dimensional Chromatography: For extremely complex isomeric mixtures (like those in glycosaminoglycan oligosaccharides), linking two or more orthogonal separation methods (e.g., Ion-Pair Reversed Phase followed by Hydrophilic Interaction Chromatography) can achieve resolution that a single method cannot [9].

- Exploiting Nuclear Effects: In a highly specialized case for separating nuclear isomers of lutetium, researchers used the bond rupture caused by nuclear decay after-effects, combined with a very stable chemical complex and chromatography [10]. While not directly applicable to bromooctene, it demonstrates innovative principles.

References

- 1. carbocation - Why are isomers difficult to separate ? - Chemistry Stack... [chemistry.stackexchange.com]

- 2. A Simple Yet Effective Trick for Isomer – Welch Materials... Separation [welch-us.com]

- 3. of positional separation - Chromatography Forum isomers [chromforum.org]

- 4. Energy-efficient extraction of linear alkanes from various isomers using... [pmc.ncbi.nlm.nih.gov]

- 5. New isomer a boon for research on protein... separation method [phys.org]

- 6. Analyzing Isomer in Volatile Organic Compounds (VOCs) Separation [azocleantech.com]

- 7. with Vocus Ion Mobility Spectrometry Isomer Separation [azom.com]

- 8. Confined growth of UiO-66 into ultrahigh-loading membranes for... [pubs.rsc.org]

- 9. Salt-free fractionation of complex isomeric mixtures of... [nature.com]

- 10. of nuclear Separation for cancer therapeutic radionuclides... isomers [nature.com]

optimizing yield for 2-Bromo-1-octene

Chemical Profile of 2-Bromo-1-octene

The table below summarizes the basic information for this compound, which is a starting point for any experimental design.

| Property | Value / Description |

|---|---|

| CAS Number | 13249-60-0 [1] [2] [3] |

| Molecular Formula | C₈H₁₅Br [1] [2] [3] |

| Molecular Weight | 191.11 g/mol [2] [3] |

| Density | ~1.133 g/cm³ [1] |

| Boiling Point | ~183.9°C at 760 mmHg [1] |

| Synonyms | 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [2] |

A Framework for Reaction Optimization

While data for this compound is scarce, the principles of chemical optimization are universal. The following workflow outlines a systematic approach you can apply to your process.

Detailed Methodology

This workflow is based on a study that successfully optimized the asymmetric reduction of a similar brominated ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using an A-optimal design model [4].

Key Parameters to Investigate: The study identified four critical parameters for a bioreduction reaction. Your system may involve different factors, but these provide a starting point for investigation [4]:

- pH of the reaction medium.

- Temperature.

- Incubation period (reaction time).

- Agitation speed.

Application of a Model: The researchers used an A-optimal design, a type of Design of Experiment (DoE) method. This approach helps in efficiently finding the optimal combination of parameters with a minimal number of experimental runs. For the model reaction, the optimum conditions were found to be: pH 7, 25°C, 24 hours, and 200 rpm [4].

Expected Outcomes: Under these optimized conditions, the model reaction achieved a 99% enantiomeric excess (ee) and a 100% conversion rate, demonstrating the power of a systematic approach [4].

Frequently Asked Questions

Given the lack of specific guides, here are some general FAQs based on chemical principles and the search results.

Q: What are the primary challenges in synthesizing or handling alkenyl bromides like this compound? A: A common challenge in synthesizing unsaturated chains via reactions like Grignard addition is controlling side reactions, such as Wurtz-type coupling which leads to dimerization (e.g., forming 1,5-hexadiene). This can be mitigated by using a large excess of magnesium turnings and adding the halide precursor slowly to control the reaction rate and temperature [5]. Furthermore, alkenyl bromides can be sensitive to strong acids and other reactive conditions.

Q: Are there any special handling or stability concerns for this compound? A: While a specific MSDS was not found, all organobromine compounds should be treated with care. They are typically moisture-sensitive and may decompose if improperly stored. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) and store them in a cool, dry place [5].

Q: The compound is very expensive to purchase. Why? A: this compound is a specialist chemical, and its high cost reflects the complexity of its synthesis and purification. Commercial suppliers list prices around $400-$500 per gram for high-purity material, which is typical for complex, non-commodity organic reagents [2].

References

- 1. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrc octene [chemsrc.com]

- 2. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]

- 3. - 2 - Bromo - 1 CAS#: 13249-60-0 octene [chemicalbook.com]

- 4. of asymmetric reduction conditions of... Optimization [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Information Summary and Content Development Plan

The table below summarizes the available data and identifies key gaps:

| Information Category | Available Data for 2-Bromo-1-octene | Gaps to Address in FAQs |

|---|

| Basic Identifiers | CAS#: 13249-60-0 Molecular Formula: C8H15Br Molecular Weight: 191.11 g/mol [1] [2] | - | | Physical Properties | Physical State: Liquid [1] Density: ~1.133 g/cm³ [1] Boiling Point: ~183.9°C [1] | Safe heating procedures, handling at different temperatures | | Safety & Handling | No specific MSDS or safety data found in search results. | Toxicity, first aid, PPE (gloves, goggles, ventilation), spill containment | | Storage | No specific storage instructions found. | Incompatible materials, recommended temperature, inert atmosphere, container type | | Stability & Reactivity | No specific data found. | Known hazardous reactions, conditions to avoid (light, heat, acids) |

How to Build Your Safety Protocol

Since comprehensive safety data isn't readily available, here is a methodology for establishing safe handling and storage procedures based on the chemical's structure and standard laboratory practices.

1. Consult Primary Sources The most reliable safety information will come from:

- Chemical Suppliers: Directly contact the suppliers listed in the search results (e.g., J & K SCIENTIFIC LTD., Matrix Scientific, Rieke Metals) [3] to request the Safety Data Sheet (SDS). This is the most critical step.

- Regulatory Databases: Search professional databases like PubChem, OSHA, or NIOSH for certified SDS documents.

2. Infer Hazards by Functional Groups this compound is an alkyl halide and an alkene [4]. You can infer its potential hazards:

- Alkyl Halide: Typically toxic, often volatile, and may be moisture-sensitive.

- Alkene: Can undergo vigorous addition reactions and may be peroxidizable.

Based on these properties, a general handling workflow can be outlined. The following diagram illustrates the logical decision process for establishing safety protocols in the absence of a complete SDS.

Proposed FAQ & Troubleshooting Guide

Here is a template for your technical support center, with answers based on the inferred properties and general best practices. You must verify all points with an actual SDS.

Q1: What personal protective equipment (PPE) is required when handling this compound?

- A: Standard PPE should include chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All procedures should be conducted within a certified fume hood to prevent inhalation of vapors.

Q2: Under what conditions should this compound be stored?

- A: It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area. Consider storing under an inert atmosphere like nitrogen or argon if the compound is air- or moisture-sensitive. Keep away from strong oxidizers, acids, and bases.

Q3: The liquid has developed discoloration or precipitate. What should I do?

- A: Discoloration or solids may indicate peroxide formation or decomposition. Do not disturb the container. Consult your institution's safety office for proper disposal procedures. Regularly test peroxidizable chemicals and note the date of receipt and opening on the container.

Q4: What is the first aid measure for skin contact?

- A: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention and provide the CAS number (13249-60-0) to healthcare personnel.

Key Advisory

The information from the search is insufficient to guarantee safety. The outlined protocols are based on standard practices for similar compounds. You must obtain a Safety Data Sheet (SDS) from the chemical supplier before handling this compound.

References

Basic Compound Information & Properties

This section outlines the fundamental identification and physical properties of 2-Bromo-1-octene as reported in chemical databases [1].

| Property | Value |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 13249-60-0 [1] |

| Molecular Formula | C8H15Br [1] |

| Molecular Weight | 191.109 g/mol [1] |

| Density | 1.133 g/cm³ [1] |

| Boiling Point | 183.9 °C at 760 mmHg [1] |

| Index of Refraction | 1.462 [1] |

| Vapour Pressure | 1.028 mmHg at 25°C [1] |

Stability & Reactivity FAQs